molecular formula C11H13NO B228098 Crotonophenone, 3-(methylamino)- CAS No. 14091-93-1

Crotonophenone, 3-(methylamino)-

Cat. No.: B228098
CAS No.: 14091-93-1
M. Wt: 175.23 g/mol
InChI Key: AYAHPVFYLSWGGO-CMDGGOBGSA-N
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Description

Crotonophenone, 3-(methylamino)- is a derivative of crotonophenone (α,β-unsaturated ketone) featuring a methylamino (-NHCH₃) substituent at the third carbon position. This compound is primarily utilized in organic synthesis, particularly in cyclization reactions. For instance, reactions with acetylacetone or benzoylacetone in ethanol or benzene, catalyzed by piperidine, yield substituted cyclohexanone derivatives . The methylamino group likely enhances nucleophilicity at the β-carbon, facilitating Michael addition or cyclocondensation with diketones. Structural confirmation of such products is achieved via ¹H and ¹³C NMR spectroscopy .

Properties

CAS No.

14091-93-1

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(E)-3-(methylamino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C11H13NO/c1-9(12-2)8-11(13)10-6-4-3-5-7-10/h3-8,12H,1-2H3/b9-8+

InChI Key

AYAHPVFYLSWGGO-CMDGGOBGSA-N

SMILES

CC(=CC(=O)C1=CC=CC=C1)NC

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/NC

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC

Origin of Product

United States

Comparison with Similar Compounds

The methylamino group’s position, electronic effects, and core molecular structure significantly influence reactivity, biological activity, and applications. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

4-(Methylamino)pyridine
  • Structure: Pyridine ring with a methylamino group at the fourth position.
  • Key Properties: Potentiates high-voltage-activated calcium channels (HVACCs) with greater efficacy than 4-aminopyridine (4-AP), a neuromuscular therapeutic agent . The methylamino group enhances lipophilicity and binding affinity to ion channels.
  • Applications : Investigated for treating neuromuscular disorders due to its ion channel modulation .
3-Chlorophenylmethylamine
  • Structure: Chlorophenyl ring with a methylamino group.
  • Key Properties: The electron-withdrawing chloro group reduces basicity compared to the electron-donating methylamino group in crotonophenone derivatives.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., antihistamines or antidepressants) .
Lauryl Methylamino Propionate
  • Structure: Propionic acid derivative with a lauryl (C12) chain and methylamino group.
  • Key Properties :
    • Amphiphilic structure enables surfactant-like behavior.
  • Applications : Used as an antistatic agent in cosmetics .

Comparative Data Table

Compound Core Structure Substituent(s) Key Reactivity/Applications Reference
Crotonophenone, 3-(methylamino)- α,β-unsaturated ketone C3-methylamino Cyclohexanone synthesis via cyclocondensation
4-(Methylamino)pyridine Pyridine C4-methylamino HVACCs potentiation; neuromuscular therapy
3-Chlorophenylmethylamine Chlorophenyl C1-methylamino Pharmaceutical intermediate
Lauryl Methylamino Propionate Propionic acid Lauryl chain, methylamino Cosmetic antistatic agent

Key Findings

Electronic Effects: Electron-donating methylamino groups (e.g., in crotonophenone derivatives) increase nucleophilicity, favoring cyclization reactions . In contrast, electron-withdrawing groups (e.g., chloro in 3-chlorophenylmethylamine) reduce reactivity in nucleophilic additions . 4-(Methylamino)pyridine’s enhanced ion channel activity is attributed to improved membrane permeability and binding due to the methylamino group .

Biological vs. Industrial Applications: Methylamino-substituted aromatics (e.g., 4-(methylamino)pyridine) target ion channels, while aliphatic derivatives (e.g., lauryl methylamino propionate) serve non-pharmaceutical roles like surfactants .

Synthetic Utility: Crotonophenone, 3-(methylamino)- acts as a versatile intermediate in synthesizing cyclohexanones, which are precursors to bioactive molecules .

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